2-(Chloromethyl)-4-fluoro-1-methoxybenzene
Overview
Description
2-(Chloromethyl)-4-fluoro-1-methoxybenzene is a useful research compound. Its molecular formula is C8H8ClFO and its molecular weight is 174.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Fluorinated Compounds
A study by Qiu et al. (2009) presents a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials. The synthesis showcases the challenges and innovations in creating fluoroaromatic compounds, emphasizing the role of cross-coupling reactions and the management of hazardous materials like methyl nitrite in large-scale production (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Impact and Detection
Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments. This study reflects on the broader environmental implications of synthetic organic compounds, including fluoroaromatics, in water sources and ecosystems. The research emphasizes the need for understanding the biodegradability and the persistence of these compounds in the environment (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmaceutical Applications
In the pharmaceutical domain, compounds similar to "2-(Chloromethyl)-4-fluoro-1-methoxybenzene" are explored for their roles in drug synthesis and as intermediates in creating active pharmaceutical ingredients (APIs). For instance, studies on omeprazole synthesis and impurities highlight the complexity of synthesizing and controlling the quality of fluoroaromatic-containing drugs (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Material Science and Applications
Fluoroaromatic compounds play a significant role in the development of advanced materials, including liquid crystals and elastomers. Hird (2007) discusses the influence of fluorine atoms on the properties of liquid crystals, highlighting their application in displays and other electronic devices. The unique effects of fluorination on melting points, mesophase morphology, and transition temperatures of materials are emphasized, demonstrating the critical role of fluoroaromatics in material science (Hird, 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(chloromethyl)-4-fluoro-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTSHPRQKUKARE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307214 | |
Record name | 2-(chloromethyl)-4-fluoro-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19415-40-8 | |
Record name | 19415-40-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190370 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(chloromethyl)-4-fluoro-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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